Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multicomponent reactions. One common method includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and unsymmetrical β-diketones under solvent-free conditions . Another approach involves the use of FeCl3 and polyvinyl pyrrolidine to accelerate the addition of intermediates to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This interaction can disrupt various biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Other pyrazolo[1,5-a]pyrimidines: Similar compounds with varying substituents that affect their chemical and biological properties.
Uniqueness
Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its trifluoromethyl group, which enhances its stability and biological activity compared to other similar compounds .
Biological Activity
Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12F3N3O2. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological applications. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
Synthesis of the Compound
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One effective method includes the reaction of substituted hydrazines with ethyl cyanoacetate derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine framework. This approach allows for regioselective modifications that can enhance biological activity .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. In one study, various derivatives were screened against multidrug-resistant strains using agar well-diffusion and broth microdilution methods. This compound exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with a bactericidal effect comparable to established antibiotics such as Erythromycin and Amikacin .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | P. aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer potential. Research indicates that derivatives of this compound can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study highlighted its effectiveness in inhibiting the growth of breast cancer cells via modulation of key signaling pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to significantly reduce biofilm formation in S. aureus by over 50%, indicating its potential as an antibiofilm agent .
Case Study 2: Anticancer Activity
A recent investigation into the compound's effects on cancer cell lines revealed that it reduced cell viability in MCF-7 cells (breast cancer) by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways .
Properties
IUPAC Name |
ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-2-24-15(23)12-8-13(16(17,18)19)22-14(21-12)11(9-20-22)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPAVEYTMGUUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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